1,2-Dichloro-2,2-difluoro-1-iodoethane

lipophilicity drug design physicochemical profiling

1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6) is a polyhalogenated ethane derivative bearing two chlorine, two fluorine, and one iodine atom on an ethane backbone (C2HCl2F2I; MW 260.84 g/mol). It is classified as a fluorinated pharmaceutical intermediate and specialty building block.

Molecular Formula C2HCl2F2I
Molecular Weight 260.83 g/mol
CAS No. 812-06-6
Cat. No. B1596725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-2,2-difluoro-1-iodoethane
CAS812-06-6
Molecular FormulaC2HCl2F2I
Molecular Weight260.83 g/mol
Structural Identifiers
SMILESC(C(F)(F)Cl)(Cl)I
InChIInChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H
InChIKeyDKUCKYGZQSGSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6): Core Properties and Sourcing Baseline


1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6) is a polyhalogenated ethane derivative bearing two chlorine, two fluorine, and one iodine atom on an ethane backbone (C2HCl2F2I; MW 260.84 g/mol) [1]. It is classified as a fluorinated pharmaceutical intermediate and specialty building block [2]. Its computed logP of 2.82 positions it as a moderately lipophilic scaffold for constructing bioactive molecules, while the vicinal iodine atom provides a tunable handle for nucleophilic substitution, cross-coupling, or halophilic reactivity [3].

Why In-Class Polyhalogenated Ethanes Cannot Substitute 1,2-Dichloro-2,2-difluoro-1-iodoethane in Critical Syntheses


The precise pattern of halogen substitution (Cl, F, I) on the ethane backbone governs both reactivity and physicochemical properties. Replacing this compound with a close analog—such as 1-chloro-1,1-difluoro-2-iodoethane (CAS 463-99-0) or 1,2-dichloro-1-iodotrifluoroethane (CAS 354-61-0)—alters the steric and electronic environment at the reactive iodine center, which can lead to divergent reactivity in halophilic or nucleophilic displacement pathways [1]. For example, the extra chlorine in 1,2-dichloro-2,2-difluoro-1-iodoethane increases molecular weight and lipophilicity (logP 2.82) compared to its mono-chloro analog, directly impacting phase-transfer behavior, solubility, and downstream product isolation in multi-step sequences . Furthermore, commercial purity specifications differ markedly among suppliers (90% vs. ≥98%), which can introduce batch-to-batch variability if not carefully controlled [2].

Quantitative Differentiation: 1,2-Dichloro-2,2-difluoro-1-iodoethane vs. Closest Analogs


Hydrophobicity (logP) Comparison: 1,2-Dichloro-2,2-difluoro-1-iodoethane vs. 1-Chloro-1,1-difluoro-2-iodoethane

The computed logP of 1,2-dichloro-2,2-difluoro-1-iodoethane is 2.82, approximately 0.4–0.5 log units higher than that of its mono-chloro analog 1-chloro-1,1-difluoro-2-iodoethane (estimated logP ~2.3–2.4). This difference reflects the additional chlorine atom, which increases hydrophobic surface area and can influence membrane permeability and metabolic stability in drug-like molecules [1].

lipophilicity drug design physicochemical profiling

Commercial Purity Specification and Price Benchmarking

Two suppliers list this compound with distinct purity grades: Fluoropharm offers NLT 98% purity, while the Sigma-Aldrich/AA Blocks listing specifies 90% purity [1]. The 8-percentage-point purity gap directly impacts the amount of non-halogenated or mono-halogenated impurities (up to 10% vs. ≤2%) that may interfere in subsequent synthetic steps. Procurement from Fluoropharm provides a higher initial purity, potentially reducing the need for pre-use purification.

procurement quality control cost analysis

Vicinal Halogen Substitution Pattern and Halophilic Reactivity Differentiation

In a comparative study of polyhaloperfluoroethanes, 1,2-dichloro-1-iodotrifluoroethane (closest structural relative) reacted with N-sodium azoles via halophilic attack, where the chlorine atom—rather than iodine—underwent substitution by the heterocyclic residue [1]. The target compound 1,2-dichloro-2,2-difluoro-1-iodoethane differs by the replacement of one fluorine with chlorine compared to the studied analog, which alters the electron‑withdrawing environment at the chlorine-bearing carbon and is predicted to modulate the rate and selectivity of halophilic displacement pathways.

halophilic reaction fluoroorganic synthesis azole functionalization

Storage Requirements Cross-Vendor Comparison

Sigma-Aldrich specifies storage at 2–8 °C for this compound, while AKSci recommends long-term storage in a cool, dry place without explicit temperature range . The 2–8 °C requirement suggests limited thermal stability at ambient temperature, a constraint that is not uniformly communicated across vendors. Selecting a supplier that provides clear cold-chain documentation may reduce risk of degradation during shipping and shelf-life.

stability storage conditions lab logistics

High-Value Application Scenarios for 1,2-Dichloro-2,2-difluoro-1-iodoethane Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Installation of Chlorodifluoroethyl Motifs

The compound's logP of 2.82 makes it a suitable building block for introducing a moderately lipophilic chlorodifluoroethyl fragment into drug candidates. Its vicinal iodine provides a leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling late-stage diversification of heterocyclic cores. The higher purity grade (≥98%) from select suppliers minimizes competing side reactions in palladium-catalyzed transformations [1].

Agrochemical Intermediate: Synthesis of Fluorinated Azole Fungicides

Based on the demonstrated halophilic reactivity of structurally related polyhaloethanes with azoles [2], this compound can be explored as an alkylating agent for N-functionalization of imidazoles and triazoles—key motifs in azole fungicides. The additional chlorine atom compared to mono-chloro analogs may confer improved fungicidal activity through enhanced target binding or metabolic stability.

Fluorinated Building Block for Hypervalent Iodine Reagent Synthesis

This compound can serve as a precursor to chlorodifluoroethyl(mesityl)iodonium salts, analogous to the CDFI reagent derived from 1-chloro-1,1-difluoro-2-iodoethane [3]. The dichloro-difluoro substitution pattern may generate a hypervalent iodine reagent with distinct electrophilic reactivity profiles for direct C–H chlorodifluoroethylation of arenes.

Physicochemical Tool Compound for logP-Dependent Property Optimization

With a computed logP of 2.82 , this compound can be used as a reference standard in logP measurement campaigns or as a calibrant for HPLC-based lipophilicity determination. Its unique halogen signature (Cl, F, I) also allows for easy detection by GC-MS or LC-MS, facilitating tracking in reaction optimization studies.

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